molecular formula C7H3ClF3NO2 B1403159 3-Chloro-2-(trifluoromethyl)isonicotinic acid CAS No. 749875-02-3

3-Chloro-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403159
CAS No.: 749875-02-3
M. Wt: 225.55 g/mol
InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a chemical compound with the CAS Number: 749875-02-3 . It has a molecular weight of 225.55 . It is a white to yellow solid at room temperature . It is stored in a refrigerator and shipped at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) . This indicates that the compound has a pyridine ring with a carboxylic acid substituent .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 353.3±42.0 °C and a predicted density of 1.603±0.06 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . The predicted pKa value is 1.39±0.28 .

Scientific Research Applications

Anti-inflammatory Properties

3-Chloro-2-(trifluoromethyl)isonicotinic acid and its derivatives, including isonicotinic acid, have been explored for their anti-inflammatory properties. A study reported the synthesis of substituted amides and esters of 2-chloroisonicotinic acid, demonstrating potential as effective anti-inflammatory agents (Pavlova et al., 2002).

Coordination Chemistry and Metal-Organic Frameworks

This compound plays a crucial role in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs). Research has shown its application in the construction of highly connected isonicotinic acid-based MOFs exhibiting properties like antiferromagnetic behavior and potential in photocatalytic degradation of pollutants (Zhou et al., 2020).

Synthesis of Complex Molecules

This compound has been used in the synthesis of complex molecules such as xanthine oxidoreductase inhibitors, showcasing its utility in medicinal chemistry and drug development (Huo et al., 2008).

Luminescent Materials

Studies have also explored the use of isonicotinic acid and its derivatives in creating luminescent materials, particularly in coordination with metal ions, demonstrating its potential in photonics and sensor technology (Wang & Yan, 2006).

Photovoltaic Applications

In the field of renewable energy, derivatives of isonicotinic acid have been investigated for their effectiveness in improving the photovoltaic performance of dye-sensitized solar cells. This highlights the compound's potential in enhancing renewable energy technologies (Bagheri & Dehghani, 2015).

Catalysis and Reactivity

The compound's role in catalysis and reactivity, particularly in trifluoromethylation reactions, has been researched. This demonstrates its application in synthetic chemistry for the development of various fluorinated compounds (Lishchynskyi et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBNXZJTBKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737308
Record name 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-02-3
Record name 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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